molecular formula C9H11NO B142246 (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol CAS No. 140632-19-5

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol

Cat. No. B142246
M. Wt: 149.19 g/mol
InChI Key: LOPKSXMQWBYUOI-RKDXNWHRSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant factors .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and conformational analysis. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation .

Scientific Research Applications

Enantiodiscrimination in Nuclear Magnetic Resonance Spectroscopy

A study explored the use of derivatives of (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol as chiral solvating agents (CSAs) for enantiodiscrimination of amino acids in nuclear magnetic resonance (NMR) spectroscopy. This thiourea derivative, created by reacting with benzoyl isothiocyanate, proved effective for distinguishing NMR signals of enantiomeric substrates, particularly in ternary systems (Recchimurzo et al., 2020).

DNA Binding Activity of Schiff Bases

Research on chiral Schiff Bases synthesized using (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol revealed their interaction with calf-thymus DNA (CT-DNA). This study highlighted the influence of remote substituents on both the structure and DNA binding activity of these bases. The Schiff Bases demonstrated varying degrees of DNA binding affinity, offering insights into the structure-activity relationship (Bora et al., 2021).

Synthesis of Stereoisomers for Biological Activities

In a synthetic communications study, all four stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, related to (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, were synthesized. These stereoisomers are crucial intermediates in creating biologically active compounds. Their absolute configurations were established through various techniques, including enzymatic kinetic resolution and NMR spectroscopy (Prysiazhnuk et al., 2021).

Synthesis and Characterization of Related Compounds

Another research focused on the synthesis and characterization of various derivatives of (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol. These studies aimed at understanding the molecular structures, synthesis processes, and potential applications in pharmaceutical and chemical industries. For instance, one study detailed the synthesis of optically active 1,2-indene oxide and vicinal cis-aminoindanols, highlighting their potential as vital sources for HIV-1 protease inhibitors and chiral ligands (Cho & Choi, 2002).

Chemoenzymatic Synthesis and Catalysis

Research on the chemoenzymatic synthesis and catalytic applications of compounds related to (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol has also been conducted. These studies explored the efficiency and selectivity of various catalytic processes, contributing to the development of new synthetic methods and applications in medicinal chemistry (Li et al., 2011).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects .

properties

IUPAC Name

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPKSXMQWBYUOI-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol

CAS RN

13286-59-4, 163061-73-2
Record name 1-Amino-2-indanol, trans-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013286594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-2-indanol, trans-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163061732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2R)-(-)-1-Amino-2-indanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-AMINO-2-INDANOL, TRANS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9U54KL6PO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-AMINO-2-INDANOL, TRANS-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C44ZZ4E55A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Kumar, RI Kureshy, D Ghosh, NH Khan… - …, 2013 - Wiley Online Library
New chiral ligands, (S,R,S)‐1, (S,S,S)‐1, (S,S,R)‐1, (S,R,R)‐1, (R,R,R)‐1, (R,R,S)‐1, (R,S,S)‐1, (R,S,R)‐1, (S,R,S)‐2, (S,S)‐3 and (R,S)‐4 with diverse stereogenic centers arising from …
EM Schön, E Marqués‐López… - … A European Journal, 2014 - Wiley Online Library
We describe the self‐assembly properties of chiral N,N′‐disubstituted urea‐based organocatalyst 1 that leads to the formation of hierarchical supramolecular gels in organic solvents …
S Pilicer - 2020 - repository.library.georgetown.edu
This work showcases several chirality sensors that undergo covalent bond formation with small amine-containing molecules and thus produce a circular dichroism (CD) signal that can …
D Hirsch-Weil - 2010 - search.proquest.com
N-Heterocyclic carbene (NHC) ligands are considered strong σ-donors and can be used in various catalytic reactions. Asymmetric catalysis using NHCs has been widely spread over …
Number of citations: 0 search.proquest.com

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